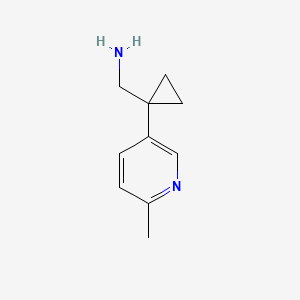![molecular formula C25H16F4O2Sn B12628271 Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane CAS No. 921770-49-2](/img/structure/B12628271.png)
Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane is an organotin compound characterized by the presence of a triphenylstannyl group bonded to a 2,3,4,5-tetrafluorobenzoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane typically involves the reaction of triphenyltin hydroxide with 2,3,4,5-tetrafluorobenzoyl chloride. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction conditions usually require moderate temperatures and the presence of a base, such as pyridine, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triphenylstannyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The organotin moiety can be oxidized or reduced under specific conditions, leading to the formation of different organotin species.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Bases: Pyridine, triethylamine
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, hydrolysis yields triphenyltin hydroxide and 2,3,4,5-tetrafluorobenzoic acid, while oxidation can produce various oxidized organotin species .
Applications De Recherche Scientifique
Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Mécanisme D'action
The mechanism of action of Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane involves its interaction with various molecular targets. The organotin moiety can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to the disruption of cellular processes. The compound’s fluorinated benzoyl group may also contribute to its biological activity by enhancing its lipophilicity and facilitating its interaction with lipid membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenyltin Hydroxide: A related organotin compound with similar chemical properties but lacking the fluorinated benzoyl group.
2,3,4,5-Tetrafluorobenzoyl Chloride: A precursor in the synthesis of Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane, used in various organic reactions.
Triphenylstannane: Another organotin compound with a triphenylstannyl group but without the ester linkage to a fluorinated benzoyl moiety.
Uniqueness
This compound is unique due to the combination of its organotin and fluorinated benzoyl components. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
921770-49-2 |
|---|---|
Formule moléculaire |
C25H16F4O2Sn |
Poids moléculaire |
543.1 g/mol |
Nom IUPAC |
triphenylstannyl 2,3,4,5-tetrafluorobenzoate |
InChI |
InChI=1S/C7H2F4O2.3C6H5.Sn/c8-3-1-2(7(12)13)4(9)6(11)5(3)10;3*1-2-4-6-5-3-1;/h1H,(H,12,13);3*1-5H;/q;;;;+1/p-1 |
Clé InChI |
BPCJBEDMRRNMTM-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC(=C(C(=C4F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-1H-benzimidazole-6-carboxamide](/img/structure/B12628188.png)
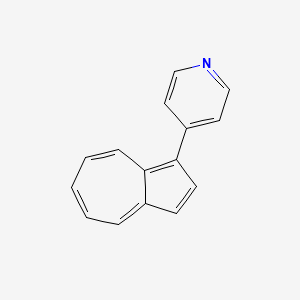
![3-[(3aR,6aS)-7'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12628202.png)

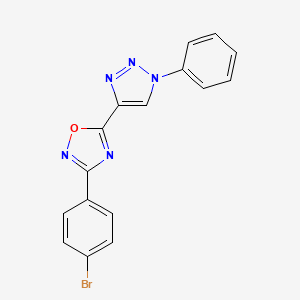
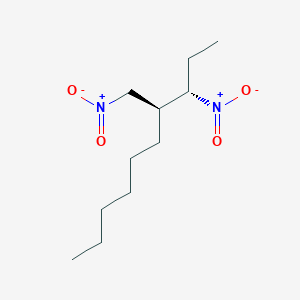
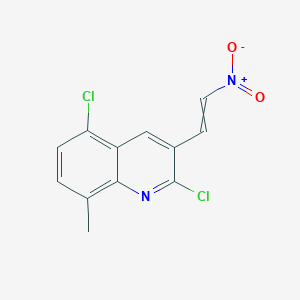
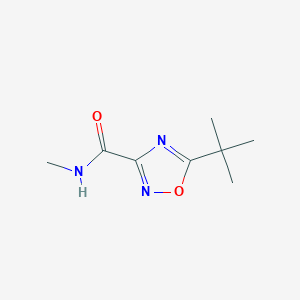
![2-Pyrimidinamine, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12628237.png)
![Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate](/img/structure/B12628244.png)
![4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol](/img/structure/B12628251.png)
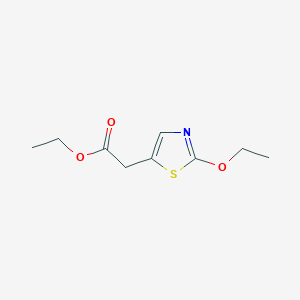
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-bromo-N,N-dimethyl-](/img/structure/B12628266.png)
